molecular formula C13H15N3O6 B082589 Diethyl [2-(4-nitrophenyl)hydrazinylidene]propanedioate CAS No. 13631-84-0

Diethyl [2-(4-nitrophenyl)hydrazinylidene]propanedioate

Cat. No. B082589
CAS RN: 13631-84-0
M. Wt: 309.27 g/mol
InChI Key: SYJZTNRTUQYBMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl [2-(4-nitrophenyl)hydrazinylidene]propanedioate, also known as DNPP, is a synthetic compound that has been used in scientific research for several years. It is a yellow crystalline powder that is soluble in organic solvents like ethanol and acetone. DNPP has been found to have several applications in different fields of research, such as medicinal chemistry, biochemistry, and molecular biology.

Mechanism Of Action

The mechanism of action of Diethyl [2-(4-nitrophenyl)hydrazinylidene]propanedioate is not well understood, but it is believed to act as a Michael acceptor, reacting with nucleophiles like thiols and amines. This reaction leads to the formation of a stable adduct, which can be used for detection or further synthesis.

Biochemical And Physiological Effects

Diethyl [2-(4-nitrophenyl)hydrazinylidene]propanedioate has been found to have several biochemical and physiological effects, including inhibition of mitochondrial respiration and induction of oxidative stress. It has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.

Advantages And Limitations For Lab Experiments

One of the main advantages of Diethyl [2-(4-nitrophenyl)hydrazinylidene]propanedioate is its ease of synthesis and purification. It is also relatively stable and can be stored for long periods without degradation. However, Diethyl [2-(4-nitrophenyl)hydrazinylidene]propanedioate has some limitations, such as its toxicity and the need for careful handling and disposal. It is also not very soluble in aqueous solutions, which can limit its use in some experiments.

Future Directions

There are several future directions for research on Diethyl [2-(4-nitrophenyl)hydrazinylidene]propanedioate. One area of interest is the development of new synthetic routes for Diethyl [2-(4-nitrophenyl)hydrazinylidene]propanedioate and related compounds. Another area of interest is the investigation of its potential as a drug candidate for cancer therapy and other diseases. Additionally, research on the mechanism of action of Diethyl [2-(4-nitrophenyl)hydrazinylidene]propanedioate and its effects on different cellular pathways could lead to new insights into cellular processes and disease mechanisms.

Synthesis Methods

Diethyl [2-(4-nitrophenyl)hydrazinylidene]propanedioate can be synthesized by reacting diethyl malonate with 4-nitrophenylhydrazine in the presence of acetic acid and sodium acetate. The reaction takes place under reflux conditions, and the product is obtained after purification through recrystallization.

Scientific Research Applications

Diethyl [2-(4-nitrophenyl)hydrazinylidene]propanedioate has been extensively used in scientific research as a reagent for the detection of aldehydes and ketones. It is also used as a precursor for the synthesis of other compounds, such as pyrazoles and pyridazines. Diethyl [2-(4-nitrophenyl)hydrazinylidene]propanedioate has been found to have antitumor and antiviral activities, making it a potential candidate for drug discovery.

properties

CAS RN

13631-84-0

Product Name

Diethyl [2-(4-nitrophenyl)hydrazinylidene]propanedioate

Molecular Formula

C13H15N3O6

Molecular Weight

309.27 g/mol

IUPAC Name

diethyl 2-[(4-nitrophenyl)hydrazinylidene]propanedioate

InChI

InChI=1S/C13H15N3O6/c1-3-21-12(17)11(13(18)22-4-2)15-14-9-5-7-10(8-6-9)16(19)20/h5-8,14H,3-4H2,1-2H3

InChI Key

SYJZTNRTUQYBMO-UHFFFAOYSA-N

SMILES

CCOC(=O)C(=NNC1=CC=C(C=C1)[N+](=O)[O-])C(=O)OCC

Canonical SMILES

CCOC(=O)C(=NNC1=CC=C(C=C1)[N+](=O)[O-])C(=O)OCC

synonyms

2-(4-Nitrophenyl)hydrazonomalonic acid diethyl ester

Origin of Product

United States

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